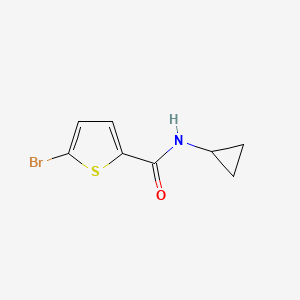

5-bromo-N-cyclopropylthiophene-2-carboxamide

Übersicht

Beschreibung

5-Bromo-N-cyclopropylthiophene-2-carboxamide is an organic compound with the molecular formula C8H8BrNOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position and a cyclopropyl group attached to the nitrogen of the carboxamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopropylthiophene-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromothiophene-2-carboxylic acid and cyclopropylamine.

Activation of Carboxylic Acid: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Amidation Reaction: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-cyclopropylthiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

Amidation and Hydrolysis: The carboxamide group can participate in amidation or hydrolysis reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Amidation: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) can facilitate amidation reactions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carboxamide group.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced thiophene derivatives.

Amidation: New amide compounds.

Hydrolysis: Thiophene-2-carboxylic acid and cyclopropylamine.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Antimalarial Activity

One of the significant applications of 5-bromo-N-cyclopropylthiophene-2-carboxamide is its role as a potential antimalarial agent. Research indicates that compounds in this class can inhibit Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite. This inhibition is critical as P. falciparum cannot salvage pyrimidines and relies solely on de novo synthesis for survival .

1.2 Inhibition of Protein Kinases

The compound has also been studied for its ability to inhibit various protein kinases, particularly those involved in cancer and autoimmune diseases. Mixed-lineage kinases (MLKs) and Janus kinases (JAKs) are key targets due to their roles in signal transduction pathways associated with cell proliferation and inflammation. Inhibitors of these kinases have shown promise in treating conditions such as rheumatoid arthritis, psoriasis, and various cancers .

Synthesis and Structural Studies

2.1 Synthesis Techniques

The synthesis of this compound typically involves palladium-catalyzed reactions, which allow for the efficient formation of cyclopropylthiophenes with high yields. For instance, controlled bromination processes have been optimized to minimize the formation of by-products while maximizing yield .

2.2 Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how structural modifications can enhance the potency and selectivity of this compound against specific biological targets. For example, variations in substituents on the thiophene ring can significantly affect the compound's biological activity and pharmacokinetic properties .

Case Studies

Wirkmechanismus

The mechanism of action of 5-bromo-N-cyclopropylthiophene-2-carboxamide depends on its specific application:

Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Materials Science: The electronic properties of the thiophene ring contribute to its function in organic semiconductors, where it facilitates charge transport.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-thiophenecarboxamide: Lacks the cyclopropyl group, which may affect its reactivity and applications.

N-Cyclopropylthiophene-2-carboxamide:

5-Bromo-N-methylthiophene-2-carboxamide: Contains a methyl group instead of a cyclopropyl group, altering its steric and electronic properties.

Uniqueness

5-Bromo-N-cyclopropylthiophene-2-carboxamide is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

5-Bromo-N-cyclopropylthiophene-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 234.12 g/mol. It features a thiophene ring substituted with a bromine atom at the 5-position and a carboxamide functional group at the 2-position. The cyclopropyl group attached to the nitrogen enhances its lipophilicity, which is often correlated with increased biological activity.

Antimalarial Potential

Research indicates that this compound exhibits significant activity against Plasmodium falciparum, the causative agent of malaria. Specifically, it acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the pyrimidine biosynthesis pathway in the parasite. In studies, derivatives of this compound demonstrated potent inhibition of PfDHODH with IC50 values in the low nanomolar range, indicating strong potential as a therapeutic agent against malaria without affecting human DHODH, thus minimizing side effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. A series of analogs were synthesized to explore how variations in substitution patterns affect potency:

| Compound Name | Structural Features | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Bromine at 5-position | 7 (3D7 strain) | Potent inhibitor |

| 5-Chloro-N-cyclopropylthiophene-2-carboxamide | Chlorine substitution | 15 | Reduced potency |

| N-Cyclopropylthiophene-2-carboxamide | No halogen substitution | >30 | Inactive |

This table illustrates that halogen substitutions significantly enhance biological activity, with bromine providing optimal interaction with the target enzyme.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of compounds related to this compound:

- Efficacy in Mouse Models : In vivo studies demonstrated that derivatives of this compound were effective in reducing parasitemia in mouse models infected with P. falciparum. These studies assessed various dosing regimens and confirmed a favorable safety profile with no observed toxicity at therapeutic doses .

- Pharmacokinetics : The pharmacokinetic properties were evaluated in rodent models, revealing moderate oral bioavailability and low hepatic clearance rates, which are promising for oral administration in humans. The predicted human therapeutic margin was found to be >5.5, indicating a strong potential for clinical application .

- Safety Assessments : Toxicology studies indicated no off-target activities across a broad receptor panel, confirming that the compound selectively targets PfDHODH without significant interactions with human enzymes involved in drug metabolism .

Eigenschaften

IUPAC Name |

5-bromo-N-cyclopropylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUIKZGELFOICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400484 | |

| Record name | 5-bromo-N-cyclopropylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495382-05-3 | |

| Record name | 5-bromo-N-cyclopropylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.